molecular formula C10H15NO9 B570446 D-Gluconic Acid N-Succinimide CAS No. 88364-87-8

D-Gluconic Acid N-Succinimide

Cat. No.: B570446
CAS No.: 88364-87-8
M. Wt: 293.228
InChI Key: WVOMYMWZGZEKSM-LPJZALPJSA-N
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Description

D-Gluconic Acid N-Succinimide, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO9 and its molecular weight is 293.228. The purity is usually 95%.
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Q & A

Q. Basic: What are the recommended laboratory methods for synthesizing D-Gluconic Acid N-Succinimide?

Answer:
Synthesis typically involves enzymatic or chemical coupling of D-gluconic acid with N-hydroxysuccinimide (NHS). A validated approach uses recombinant microbial strains (e.g., Gluconobacter japonicus) engineered to overexpress gluconate-2-dehydrogenase, enabling efficient oxidation of glucose to D-gluconic acid. Subsequent activation with NHS in anhydrous conditions (e.g., using carbodiimide crosslinkers like EDC) facilitates the formation of the succinimide ester . Key steps include:

  • Gene deletion to eliminate competing enzymatic pathways (e.g., gluconate-5-dehydrogenase) to reduce byproducts like 5-keto-D-gluconic acid.
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Basic: How should this compound be safely handled and stored?

Answer:

  • Handling: Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors. Avoid formation of aerosols .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccate to prevent hydrolysis of the succinimide ester. Stability tests indicate degradation <5% over 6 months under these conditions .

Q. Advanced: How can enzymatic synthesis of this compound be optimized to improve yield and purity?

Answer:

  • Strain Engineering: Use CRISPR/Cas9 to delete genes encoding competing enzymes (e.g., 5-keto-D-gluconate reductases) and insert inducible promoters (e.g., L-arabinose-induced AraC) to regulate expression of target dehydrogenases .
  • Reaction Optimization: Adjust pH (5.5–6.5) and temperature (30–35°C) to maximize enzyme activity. Monitor reaction progress via HPLC to terminate at peak product concentration.
  • Byproduct Mitigation: Employ fed-batch fermentation to limit substrate inhibition and reduce 2-keto-D-gluconic acid accumulation .

Q. Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Answer:

  • Enzymatic Assays: Use commercial kits (e.g., R-Biopharm) with gluconate kinase and 6-phosphogluconate dehydrogenase, coupled with NADPH fluorescence detection (LOD: 0.1 µg/mL) .
  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) with UV detection at 210 nm. Retention time: 8.2 ± 0.3 min .
  • NMR: ¹H NMR (500 MHz, D₂O) peaks at δ 2.65 (succinimide CH₂) and δ 3.45–4.10 (gluconic acid backbone) confirm structural integrity .

Q. Advanced: How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Answer:

  • Controlled Stability Studies: Incubate samples at pH 4.0, 7.4, and 9.0 (25°C and 37°C) for 0–72 hours. Quantify degradation products (e.g., free gluconic acid) via LC-MS.
  • Statistical Analysis: Apply ANOVA and Duncan’s multiple-range test to assess significance of degradation rates. Replicate experiments (n ≥ 3) to account for batch variability .
  • Mechanistic Insight: Use kinetic modeling (e.g., first-order decay) to identify pH-dependent hydrolysis pathways. Compare with literature on analogous NHS esters .

Q. Advanced: What strategies are effective for studying the reactivity of this compound in protein conjugation?

Answer:

  • Kinetic Profiling: Use stopped-flow spectroscopy to measure acylation rates with model amines (e.g., glycine methyl ester) at varying concentrations (0.1–10 mM). Calculate second-order rate constants (k₂) .
  • Competitive Assays: Compare reactivity with alternative acylating agents (e.g., NHS-esters of acetic acid) under identical conditions.
  • Mass Spectrometry: Perform MALDI-TOF analysis to confirm conjugation efficiency and identify side reactions (e.g., hydrolysis or over-modification) .

Q. Basic: How should researchers design experiments to assess the biological activity of this compound conjugates?

Answer:

  • In Vitro Models: Use cell lines (e.g., HEK293) to test conjugate uptake and intracellular release of gluconic acid. Measure viability via MTT assays and compare with free acid controls .
  • Target Validation: Employ surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., lectins). Include negative controls (unmodified NHS esters) .

Q. Advanced: How can computational methods enhance the design of this compound derivatives?

Answer:

  • Molecular Docking: Simulate interactions between gluconic acid derivatives and target enzymes (e.g., dehydrogenases) using AutoDock Vina. Prioritize derivatives with high binding scores.
  • QSAR Modeling: Corrate structural descriptors (e.g., logP, polar surface area) with experimental data on reactivity and stability to predict optimal substituents .

Q. Basic: What are the critical parameters for reproducible synthesis of this compound?

Answer:

  • Reagent Purity: Use anhydrous solvents (DMF, DMSO) and store NHS under desiccation.
  • Stoichiometry: Maintain a 1:1.2 molar ratio of D-gluconic acid to NHS to ensure complete activation.
  • Reaction Monitoring: Track progress via TLC (Rf = 0.3 in ethyl acetate/methanol 4:1) .

Q. Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction intermediates in real time.
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, pH, and mixing speed. Validate robustness via 3-batch reproducibility studies .

Properties

CAS No.

88364-87-8

Molecular Formula

C10H15NO9

Molecular Weight

293.228

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m1/s1

InChI Key

WVOMYMWZGZEKSM-LPJZALPJSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O

Synonyms

1-(D-Gluconoyloxy)-2,5-pyrrolidinedione;  (2R,3S,4R,5R)-2,5-Dioxopyrrolidin-1-yl 2,3,4,5,6-Pentahydroxyhexanoate

Origin of Product

United States

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